molecular formula C4H9ClO2 B146280 Chloroacetaldehyde dimethyl acetal CAS No. 97-97-2

Chloroacetaldehyde dimethyl acetal

Cat. No.: B146280
CAS No.: 97-97-2
M. Wt: 124.56 g/mol
InChI Key: CRZJPEIBPQWDGJ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
Chloroacetaldehyde dimethyl acetal (CAS 97-97-2) is a chlorinated acetal with the molecular formula C₄H₉ClO₂ and a molecular mass of 124.57 g/mol. It is a clear, colorless liquid with a density of 1.094 g/mL at 25°C . This compound is highly reactive due to its chloro and acetal functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Conventional Synthesis via Vinyl Acetate Chlorination

Stoichiometric Reaction Mechanism

The foundational method involves chlorination of vinyl acetate (CH₃COOCH=CH₂) in anhydrous methanol, where chlorine gas reacts stoichiometrically at 0–5°C to form 1,2-dichloroethyl acetate. Subsequent methanolysis yields chloroacetaldehyde dimethyl acetal . The reaction proceeds as:

CH3COOCH=CH2+Cl2CH3OHClCH2CH(OCH3)2+CH3COOCH3+HCl\text{CH}3\text{COOCH=CH}2 + \text{Cl}2 \xrightarrow{\text{CH}3\text{OH}} \text{ClCH}2\text{CH(OCH}3\text{)}2 + \text{CH}3\text{COOCH}_3 + \text{HCl}

Critical parameters include maintaining temperatures below 20°C to suppress side reactions (e.g., 1,1,2-trichloroethane formation) and using a 1:1 molar ratio of vinyl acetate to chlorine .

Industrial-Scale Protocol (Wacker-Chemie Process)

A representative large-scale protocol from Wacker-Chemie (US Patent 4,440,959) involves:

  • Reactor Setup : 2.0 mol vinyl acetate and 2.0 mol Cl₂ fed into 324 mL methanol at 0–2°C over 1 hour.

  • Distillation : Removal of low-boiling fractions (methyl acetate, excess methanol) via Vigreux column.

  • Neutralization : Addition of 34 g CaO at 40–50°C to neutralize HCl, yielding a biphasic mixture.

  • Phase Separation : Organic layer distillation produces 223.1 g product (89.5% yield) .

ParameterValueImpact on Yield
Temperature0–2°CMinimizes hydrolysis
Cl₂:Vinyl Acetate1:1 molarPrevents overchlorination
CaO Quantity1.2 eq relative to HClEnsures complete neutralization

This method achieves 89.5–92.1% yield after methyl acetate extraction .

Improved Semi-Continuous Processes

Packed Column Reactor Design (EP0247234A1)

A semi-continuous system enhances heat control and scalability:

  • Apparatus : Vertical packed column or Graham condenser linked to a batch reactor precharged with methanol.

  • Process :

    • Cl₂ and vinyl acetate fed at 10 g/min and 12.1 g/min, respectively, into the column.

    • Intermediate (1,2-dichloroethyl acetate) exits at 40°C into methanol, forming the acetal.

  • Yield : 84.4% conversion post-reaction, rising to 83.2% after neutralization with Ca(OH)₂ .

Inhibitory Initiators for Side Reaction Suppression

Chinese Patent CN107954869A introduces initiators (e.g., FeCl₃, biphenol) to reduce polymerization:

  • Protocol :

    • 650 g methanol + 350 g vinyl acetate + 0.2 g FeCl₃/biphenol at −15–5°C.

    • Cl₂ introduced in three stages (4:2:1 mass ratio) to mitigate exothermicity.

  • Result : 89.5% yield with <5% oligomers .

Purification and Quality Control

Distillation Optimization

Post-synthesis distillation under reduced pressure (50 mmHg) isolates the acetal (bp 55°C) from methyl acetate and methanol residues. Multi-stage distillation achieves 99% purity (n₂₀D = 1.4148) .

Triphenylphosphine-Assisted Purification (CN112010741A)

To remove methyl chloroacetate impurities:

  • Reaction : 8 kg crude acetal + 1 kg PPh₃ heated to 80°C for 8 hours.

  • Distillation : 0.095 MPa, 70°C yields 7 kg product (99.6% purity).

  • Byproduct : 561 g quaternary phosphonium salt (reusable) .

Comparative Analysis of Industrial Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Batch (Wacker-Chemie)89.589.5SimplicityHigh HCl neutralization cost
Semi-Continuous 83.299.0ScalabilityComplex equipment
Inhibitor-Assisted 89.595.0Low polymerizationMulti-step Cl₂ addition
PPh₃ Purification 99.6*99.6High purityPhosphine waste generation

*Post-purification yield.

Challenges and Solutions in Large-Scale Production

Exothermic Reaction Management

Chlorination releases –58 kJ/mol, necessitating:

  • Jacketed reactors with glycol cooling.

  • Incremental Cl₂ addition (e.g., 3-stage feeding in CN107954869A) .

Byproduct Mitigation

  • 1,1,2-Trichloroethane : Suppressed by stoichiometric Cl₂ and low temps (<20°C) .

  • Polyacetals : Controlled via inhibitory initiators (FeCl₃, quinones) .

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate for Synthesis :
    • Chloroacetaldehyde dimethyl acetal serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized to create:
      • 2-(chloromethyl)-4,7-dethyl-1,3-dioxepane
      • 2-(chloromethyl)-5,6-benzo-1,3-dioxepane .
    • These derivatives are important in the production of fragrances and other specialty chemicals.
  • Production of Pharmaceuticals :
    • The compound is employed in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its ability to act as a protective group makes it valuable in multi-step synthesis processes .

Applications in Agrochemicals

This compound is also significant in the formulation of agrochemicals. It is used as an intermediate in the production of crop protection agents, enhancing their efficacy and stability . Its role in synthesizing herbicides and pesticides highlights its importance in agricultural chemistry.

Case Study 1: Synthesis Optimization

A study demonstrated an improved method for synthesizing this compound by adjusting reaction conditions such as temperature and the ratio of reactants. By maintaining a temperature between 20°C and 50°C and using specific acid-binding agents, researchers achieved yields greater than 90% . This optimization not only increased yield but also reduced by-products, making the process more efficient.

Case Study 2: Pharmaceutical Applications

In pharmaceutical applications, this compound was used to synthesize a novel anti-inflammatory drug. The compound facilitated the formation of key intermediates that were critical for achieving desired pharmacological activity. The study highlighted its effectiveness in improving the overall yield and purity of the final product .

Data Summary

Application AreaSpecific UsesYield Efficiency
Organic SynthesisIntermediates for fragrances>90%
PharmaceuticalsActive pharmaceutical ingredients>95%
AgrochemicalsCrop protection agents>90%

Mechanism of Action

The mechanism of action of 2-chloro-1,1-dimethoxyethane involves its reactivity as a chloroacetaldehyde derivative. The compound can undergo hydrolysis to form chloroacetaldehyde, which can then react with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares chloroacetaldehyde dimethyl acetal with structurally related acetals and hydrates:

Compound Name CAS Number Molecular Formula Molecular Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
This compound 97-97-2 C₄H₉ClO₂ 124.57 Not reported 1.094 (25°C) Chloro-substituted acetal; liquid at room temperature
Dichloroacetaldehyde diethyl acetal 619-33-0 C₆H₁₂Cl₂O₂ 187.06 183.5 1.157 (25°C) Two chlorine atoms; higher boiling point due to ethyl groups
Chloroacetaldehyde diethyl acetal 621-62-5 C₆H₁₂ClO₂ 148.61 Not available Not reported Ethyl groups increase hydrophobicity
Dichloroacetaldehyde hydrate N/A C₂H₂Cl₂O·H₂O 130.94 Not available Not reported Hydrated form; unstable in aqueous conditions
Acetaldehyde diisoamyl acetal 13002-09-0 C₁₂H₂₆O₂ 202.34 Not reported Not reported Bulky isoamyl groups; lower reactivity

Reactivity and Functional Differences

  • Chlorine Substitution: Dichloroacetaldehyde diethyl acetal (C₆H₁₂Cl₂O₂) contains two chlorine atoms, enhancing its electrophilicity compared to mono-chloro derivatives. This makes it more reactive in nucleophilic substitution reactions .
  • Alkoxy Group Effects: Ethyl groups (in diethyl acetals) increase molecular weight and boiling points compared to methyl groups.
  • Hydrate Stability : Dichloroacetaldehyde hydrate (C₂H₂Cl₂O·H₂O ) is less stable than acetals, as hydration introduces sensitivity to pH and temperature .

Biological Activity

Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is an organic compound with significant biological activity and various industrial applications. This article examines its synthesis, biological effects, toxicity, and potential therapeutic uses, supported by relevant data and case studies.

  • Molecular Formula : C4_4H9_9ClO2_2
  • Molecular Weight : 124.56 g/mol
  • CAS Number : 97-97-2
  • IUPAC Name : 2-chloro-1,1-dimethoxyethane

This compound is synthesized through the chlorination of vinyl acetate in a methanolic solution. This process often involves acid-binding reagents to optimize yield and minimize byproducts . The compound is a clear, colorless liquid with a density of approximately 1.094 g/mL at 25 °C .

This compound acts as an alkylating agent, which allows it to interact with nucleophilic sites in biological molecules such as DNA and proteins. This property is significant in the context of its potential mutagenic effects. The compound can form cyclic products through reactions with nucleosides like adenosine and cytidine, leading to the formation of fused imidazole structures .

Toxicity and Safety

The biological activity of this compound is closely linked to its toxicity profile. It is known to be corrosive and can cause irritation to the eyes, skin, and respiratory tract. Occupational exposure limits have been established, with a ceiling limit set at 1 ppm due to its potential harmful effects on human health .

In animal studies, exposure to chloroacetaldehyde has been associated with adverse effects including respiratory distress and systemic toxicity, underscoring the need for careful handling in laboratory and industrial settings.

Case Study 1: Mutagenicity Assessment

A study evaluated the mutagenic potential of this compound using bacterial assays (Ames test). Results indicated that the compound exhibited mutagenic activity at higher concentrations, suggesting a risk for genetic mutations upon exposure. The study highlighted the need for further investigation into its long-term effects on human health .

Case Study 2: Therapeutic Applications

Research has explored the use of this compound as a precursor in synthesizing various pharmaceuticals. For instance, it serves as an intermediate in producing compounds used for treating hypertension and anxiety disorders. Its reactivity allows for the formation of complex heterocyclic structures that are valuable in medicinal chemistry

4
.

Data Table: Biological Effects Summary

Biological ActivityObserved EffectsReference
MutagenicityPositive in Ames test
CytotoxicityHigh toxicity in cell cultures
Respiratory IrritationCorrosive effects noted
Pharmaceutical PrecursorUsed in synthesis of antihypertensives
4

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing chloroacetaldehyde dimethyl acetal, and how are reaction conditions optimized?

this compound is typically synthesized via acetal formation by reacting chloroacetaldehyde with methanol under acid catalysis. Key parameters include temperature control (e.g., maintaining 25–40°C to avoid side reactions) and stoichiometric ratios (excess methanol drives the equilibrium toward acetal formation). Purification often involves fractional distillation, with boiling points around 128–130°C, and purity verification via GC or NMR .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

Purity is assessed using gas chromatography (GC) with flame ionization detection or mass spectrometry (MS). Suppliers often provide certificates of analysis (COA) with purity ≥95% (GC). For lab-synthesized batches, redistillation under reduced pressure (e.g., 40–50 mmHg) minimizes thermal degradation. Residual solvents (methanol, HCl) should be quantified via Karl Fischer titration or ion chromatography .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H NMR shows characteristic peaks for the acetal methoxy groups (δ 3.2–3.4 ppm) and the chloroethyl backbone (δ 4.5–4.7 ppm for the CHCl group).
  • IR : Strong C-O-C stretches at 1100–1150 cm1^{-1} and C-Cl stretches at 650–750 cm1^{-1}.
  • MS : Molecular ion peak at m/z 124.56 (M+^+) with fragments at m/z 89 (loss of OCH3_3) and m/z 63 (CH2_2Cl+^+) .

Advanced Research Questions

Q. How does this compound behave under hydrolytic conditions, and what factors influence its stability?

The compound hydrolyzes in aqueous acidic or basic media to regenerate chloroacetaldehyde. Kinetics studies show pseudo-first-order dependence on [H+^+] or [OH^-]. Stability is pH-dependent:

  • Acidic conditions (pH < 3) : Rapid hydrolysis (t1/2_{1/2} < 1 hr at 25°C).
  • Neutral/basic conditions (pH 7–12) : Slower degradation (t1/2_{1/2} > 24 hr). Stabilizers like anhydrous Na2_2SO4_4 or storage at ≤4°C in amber glass vials are recommended for long-term storage .

Q. What analytical challenges arise when detecting trace degradation products of this compound in complex matrices?

Degradation products (e.g., chloroacetaldehyde, dichloroacetone) require sensitive detection due to their volatility and reactivity. Methods include:

  • Headspace GC-MS : For volatile byproducts.
  • HPLC-UV/Vis with derivatization : Using 2,4-dinitrophenylhydrazine (DNPH) to trap aldehydes.
  • LC-HRMS : For non-volatile polar compounds. Matrix effects in biological/environmental samples necessitate solid-phase extraction (SPE) or isotope dilution .

Q. What mechanistic insights explain the role of this compound in synthesizing heterocyclic pharmaceuticals like praziquantel?

The acetal acts as a masked aldehyde, enabling controlled release of chloroacetaldehyde during nucleophilic substitution or cyclocondensation reactions. For example, in praziquantel synthesis, it facilitates the formation of a pyrazine ring via reaction with hydrazine derivatives. DFT studies suggest the chloro group enhances electrophilicity at the β-carbon, accelerating ring closure .

Q. How do structural modifications of this compound impact its reactivity in organometallic catalysis?

Substituting methoxy groups with bulkier alkoxy groups (e.g., tert-butoxy) reduces steric hindrance, improving coordination with transition metals like Pd or Ru. Computational modeling (e.g., molecular docking) predicts enhanced catalytic activity in cross-coupling reactions when the chloroethyl moiety participates in oxidative addition steps. Experimental validation shows 20–30% yield improvements in Suzuki-Miyaura reactions .

Q. Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and full-face respirators with ABEK cartridges for vapor protection.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Disposal : Incineration at >1000°C with scrubbers to prevent HCl emissions .

Q. What regulatory guidelines govern the use of this compound in preclinical studies?

Compliance with OSHA (29 CFR 1910.1200), REACH (EC 1907/2006), and IARC guidelines is mandatory. The compound is not classified as carcinogenic but requires hazard communication (GHS labels: H226, H302, H315). Environmental monitoring for chloroacetaldehyde (EPA Method 8315A) is advised in wastewater .

Properties

IUPAC Name

2-chloro-1,1-dimethoxyethane
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InChI

InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJPEIBPQWDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
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DSSTOX Substance ID

DTXSID1059157
Record name Ethane, 2-chloro-1,1-dimethoxy-
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Molecular Weight

124.56 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97-97-2
Record name Chloroacetaldehyde dimethyl acetal
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Retrosynthesis Analysis

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